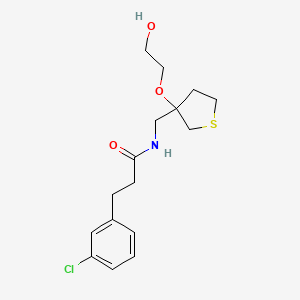
3-(3-chlorophenyl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C16H22ClNO3S and its molecular weight is 343.87. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorophenyl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorophenyl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds structurally similar to 3-(3-chlorophenyl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)propanamide have been explored for their potential applications in various fields, including medicinal chemistry and material science. For example, the synthesis of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments has been developed to study their cyclization and antimicrobial properties. Such compounds were tested for antibacterial and antifungal activity, indicating the potential for developing new antimicrobial agents (Baranovskyi et al., 2018).
Affinitychromic Polythiophenes
Research on polythiophenes has shown significant promise for applications in high-throughput screening and drug discovery. Specifically, the preparation of postfunctionalizable and chromic poly[3-(N-succinimido-p-phenylcarboxylate(tetraethoxy)oxy)-4-methylthiophene] demonstrates how such compounds can react with different amine-bearing molecules, leading to significant color changes (affinitychromism). This suggests a pathway for developing versatile, inexpensive tools for drug discovery applications (Bernier et al., 2002).
Anticonvulsant Studies
Compounds with structural similarities to 3-(3-chlorophenyl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)propanamide have been studied for their potential in treating seizures. Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, for instance, demonstrated efficacy in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models, pointing to the potential for new anticonvulsant drugs. These findings highlight the broader therapeutic possibilities of structurally related compounds (Idris et al., 2011).
Herbicidal Activity
The herbicidal activity of compounds featuring thiophene rings and specific substituents has been analyzed, suggesting potential applications in agriculture. For example, the synthesis of N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide and its effectiveness in herbicidal activity showcase the role of such compounds in developing new herbicides. This research underlines the importance of structural variations in achieving desired biological effects (Liu et al., 2008).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3S/c17-14-3-1-2-13(10-14)4-5-15(20)18-11-16(21-8-7-19)6-9-22-12-16/h1-3,10,19H,4-9,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXIBUOWLKLCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)CCC2=CC(=CC=C2)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

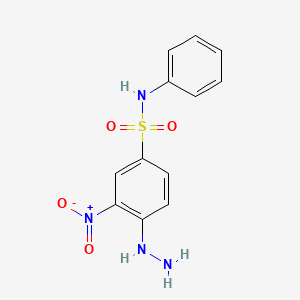
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2460209.png)
![Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride](/img/structure/B2460210.png)
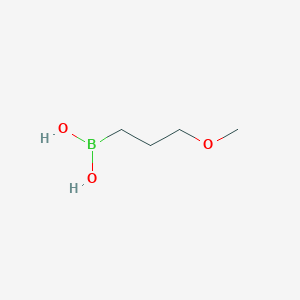
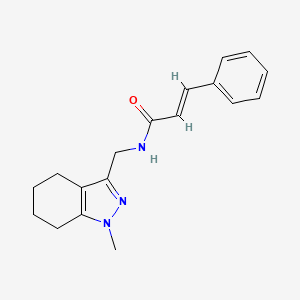
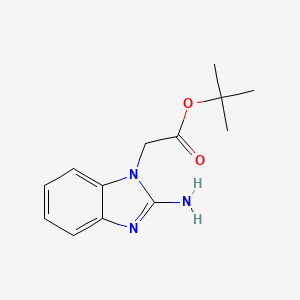

![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-butyl-2-cyanoacrylamide](/img/structure/B2460215.png)
![[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B2460216.png)
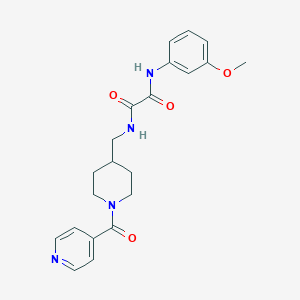
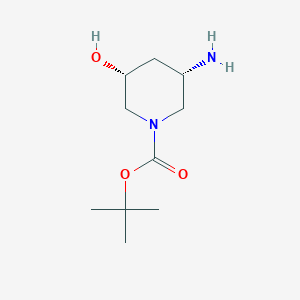
![2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2460220.png)

![5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2460226.png)